N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzo[d][1,3]dioxole carboxamide moiety and a 3-nitrophenyl substituent. This structure combines electron-withdrawing (nitro group) and electron-donating (benzodioxole) features, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O5S/c21-14(9-4-5-12-13(7-9)25-8-24-12)17-16-19-18-15(26-16)10-2-1-3-11(6-10)20(22)23/h1-7H,8H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUSBNBWFPPKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Nitration of Phenyl Ring: The nitrophenyl group is introduced via nitration of a suitable phenyl precursor using a mixture of concentrated nitric and sulfuric acids.
Coupling Reactions: The final coupling of the nitrophenyl-thiadiazole intermediate with benzo[d][1,3]dioxole-5-carboxylic acid or its derivatives is achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the coupling reactions using automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies often focus on modifying the functional groups to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features are conducive to binding with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl and thiadiazole groups are often involved in these interactions, either through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural and Physical Properties
The target compound’s closest analogs include derivatives with variations in the thiadiazole substituents or benzodioxole-linked groups. Key examples are summarized below:
Table 1: Structural and Physical Comparison of Selected Analogs
Key Observations:
- Substituent Effects: The nitro group in the target compound contrasts with electron-donating substituents (e.g., methylthio in 5p) or bulky groups (e.g., benzylthio in 5q).
- Melting Points : Analogs with bulkier substituents (e.g., 5q: 176–178°C) exhibit higher melting points than those with smaller groups (e.g., 5p: 171–172°C), suggesting stronger intermolecular interactions .
Key Observations:
- Antibacterial Activity : Thiadiazole derivatives with sulfur-containing substituents (e.g., 5k, 5q) show strong inhibition against Xanthomonas pathogens, outperforming commercial agents like thiodiazole copper .
- Electron-Withdrawing Groups : The trifluoromethyl group in IIc (Ev8) enhances α-amylase inhibition, suggesting that similar groups (e.g., nitro in the target compound) may improve binding to enzyme active sites .
Structure-Activity Relationship (SAR) Analysis
Thiadiazole Core : The 1,3,4-thiadiazole ring is critical for bioactivity, with sulfur atoms contributing to electron delocalization and hydrogen bonding .
Substituent Effects: Electron-Withdrawing Groups (NO₂, CF₃): Enhance stability and target binding but may reduce solubility. Electron-Donating Groups (OCH₃, CH₃): Improve solubility and membrane permeability but may decrease oxidative resistance .
Benzodioxole Moiety : The benzo[d][1,3]dioxole group enhances π-π stacking interactions, as seen in HSD-2 and HSD-4 (Ev2), which exhibit high yields and crystallinity .
Biological Activity
N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of the nitro group onto a suitable aromatic compound.
- Formation of Thiadiazole Ring : Cyclization reactions involving appropriate precursors lead to the formation of the 1,3,4-thiadiazole ring.
- Amidation : The final step involves forming the benzamide structure through amidation reactions.
These synthetic routes are optimized for yield and scalability in industrial applications .
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains. A study reported that derivatives with similar structural motifs demonstrated effective inhibition against Mycobacterium tuberculosis with over 90% inhibition at concentrations as low as 6.25 μg/ml .
Anticancer Properties
Several studies have focused on the anticancer potential of similar thiadiazole derivatives. For example, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. It was found that certain derivatives exhibited significant cytotoxicity against various cancer types, indicating their potential as anticancer agents .
Anti-inflammatory Effects
Additionally, some thiadiazole derivatives have shown promising anti-inflammatory activity. A study highlighted that specific compounds demonstrated effective inhibition in models of inflammation, suggesting their potential utility in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the nitro group and the thiadiazole ring plays a crucial role in its interaction with biological targets. These interactions may lead to the inhibition of key enzymes or disruption of cellular processes critical for pathogen survival or cancer cell proliferation .
Case Study 1: Anticancer Activity
In a recent study published in 2023, researchers synthesized a series of thiadiazole derivatives and evaluated their activity against gastric adenocarcinoma cells (MKN-45). The results indicated that certain compounds exhibited greater cytotoxicity than standard chemotherapy agents like Paclitaxel .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various thiadiazole derivatives against Xanthomonas axonopodis and Xanthomonas oryzae. The study revealed that some compounds had lower median effective concentration (EC50) values than traditional antibiotics, highlighting their potential as alternative antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor thiosemicarbazides with substituted aryl acids, followed by nitration at the phenyl ring. Key steps include:
- Using 3-nitrobenzoic acid as the nitro-phenyl precursor.
- Employing ethanol or dioxane as solvents under reflux (60–80°C) for 12–24 hours.
- Purification via column chromatography (n-hexane:ethyl acetate, 3:2) and recrystallization from ethanol .
- Validation : Confirm purity via melting point analysis (e.g., 175–177°C) and spectroscopic characterization (IR, NMR, HRMS) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- 1,3-dioxole protons at δ 6.0–6.5 ppm (multiplet).
- Thiadiazole-linked aromatic protons at δ 7.5–8.5 ppm (nitrophenyl group).
- IR : Confirm C=O stretch (1680–1700 cm⁻¹) and NO₂ asymmetric stretch (1520 cm⁻¹).
- HRMS : Verify molecular ion [M+H]⁺ matching the theoretical m/z (e.g., ~414.05) .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Methodological Answer :
- Cell viability : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
- Apoptosis : Annexin V-FITC/PI staining and caspase-3/7 activation assays.
- Cell cycle arrest : Flow cytometry (propidium iodide staining) to assess G1/S or G2/M phase blockage .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved (e.g., variable IC₅₀ across studies)?
- Methodological Answer :
- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–50 µM) with triplicate measurements.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano groups) to isolate activity contributors .
- Crystallographic validation : Compare X-ray structures to identify conformational impacts on target binding .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to ATP-binding pockets (e.g., EGFR kinase).
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD simulations : Run 100-ns trajectories to evaluate binding stability (RMSD < 2 Å) .
Q. How can crystallographic challenges (e.g., twinned crystals) be addressed during structural determination?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for better anomalous dispersion.
- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning fractions and refine against HKLF5 data .
- Validation : Check Rint (<5%) and R-factors (R1 < 0.05) post-refinement .
Q. What strategies improve the compound’s pharmacokinetic profile (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Prodrug design : Introduce ester or amide prodrug moieties to enhance aqueous solubility.
- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., nitro-reduction sites).
- LogP optimization : Modify substituents (e.g., replacing nitro with trifluoromethyl) to balance lipophilicity (target LogP ~2–3) .
Safety and Mechanistic Questions
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving nitro precursors (potential carcinogens).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralize nitro-containing waste with 10% sodium bicarbonate before disposal .
Q. How can in vivo toxicity and metabolic pathways be systematically evaluated?
- Methodological Answer :
- Acute toxicity : Administer 50–200 mg/kg (oral/i.p.) in rodent models, monitoring for 14 days (LD₅₀ determination).
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., nitro-reduction to amine derivatives).
- NOEL determination : Conduct 28-day subchronic studies with histopathology (liver/kidney) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
